4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
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Overview
Description
(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid is a complex organic compound with a unique structure that includes a tetrazole ring, a thiophene ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common synthetic methods include:
Solid-state synthesis: Mixing metal oxides and heating them to high temperatures.
High-pressure synthesis: Applying external pressure during heating to influence material formation.
Hydrothermal synthesis: Heating metal salts in water inside a pressurized vessel to mimic mineral formation.
Molten salt synthesis: Using melted metal salts to form a thick liquid that allows crystals to precipitate as it cools.
Combustion synthesis: Rapid heating to achieve homogeneous samples.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of aromatic amines to quaternary ammonium cations using water radical cations.
Reduction: Reversible reactions where reactants and products convert simultaneously.
Substitution: Reactions involving the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Weak acids and bases in reversible reactions.
Substitution: Various organic solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quaternary ammonium cations .
Scientific Research Applications
(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid has diverse applications in scientific research:
Chemistry: Used in the study of complex organic reactions and synthesis of novel compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of (E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phospholipids: Amphipathic compounds with both polar and nonpolar parts.
High entropy oxides: Materials with a mixture of different metal oxides.
Uniqueness
(E)-4-[[2-Butyl-5-[2-(1H-tetrazol-5-yl)-3-(2-thienyl)-1-propenyl]-1H-imidazol-1-yl]methyl]-Benzoic Acid is unique due to its complex structure and the presence of multiple ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24N6O2S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C23H24N6O2S/c1-2-3-6-21-24-14-19(29(21)15-16-7-9-17(10-8-16)23(30)31)12-18(22-25-27-28-26-22)13-20-5-4-11-32-20/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,30,31)(H,25,26,27,28)/b18-12- |
InChI Key |
CQLSGOAAAQCWSV-PDGQHHTCSA-N |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C4=NNN=N4 |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C4=NNN=N4 |
Origin of Product |
United States |
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